Carglumic Acid-d5 Carglumic Acid-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC20248889
InChI: InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D
SMILES:
Molecular Formula: C6H10N2O5
Molecular Weight: 195.18 g/mol

Carglumic Acid-d5

CAS No.:

Cat. No.: VC20248889

Molecular Formula: C6H10N2O5

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Carglumic Acid-d5 -

Specification

Molecular Formula C6H10N2O5
Molecular Weight 195.18 g/mol
IUPAC Name (2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid
Standard InChI InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D
Standard InChI Key LCQLHJZYVOQKHU-XSDLJHQPSA-N
Isomeric SMILES [2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N
Canonical SMILES C(CC(=O)O)C(C(=O)O)NC(=O)N

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis Methodology

Carglumic Acid-d5 is synthesized via a reaction between deuterated L-glutamic acid and potassium cyanate in an aqueous medium. The process involves:

  • Deuteration of L-glutamic acid: Exchange of hydrogen atoms with deuterium at specific carbon positions using D2O under controlled pH.

  • Carbamoylation: Reaction with potassium cyanate to introduce the carbamoyl group at the α-amino position.

  • Crystallization and purification: Isolation via recrystallization to achieve >98% purity, avoiding organic solvents or metal catalysts .

This method minimizes impurities and aligns with green chemistry principles, offering a cost-effective and scalable production route.

Molecular Properties

  • Molecular formula: C₆H₃D₅N₂O₅

  • Molecular weight: 195.18 g/mol

  • Chirality: One chiral center at carbon 2 (R-configuration)

  • Spectroscopic features: Distinct NMR shifts due to deuterium (e.g., ¹H NMR: δ 4.35 ppm for C2-H; ¹³C NMR: δ 175.2 ppm for carboxyl groups) .

The deuterium atoms reduce vibrational modes, enhancing isotopic resolution in MS detection .

Analytical Methods for Quantification

LC-MS/MS Method Development

A validated LC-MS/MS method for carglumic acid quantification in human plasma utilizes Carglumic Acid-d5 as the internal standard. Key parameters include:

ParameterSpecification
ColumnACE 5CN (150 × 4.6 mm, 5 µm)
Mobile phaseAcetonitrile:methanol (50:50) - 0.1% acetic acid (80:20)
Ionization modeNegative electrospray
Transition (m/z)189 → 146 (analyte), 195 → 152 (IS)
Linear range6.00–6000 ng/mL (r² ≥ 0.9987)

Solid-phase extraction (SPE) with Oasis MAX mixed-mode anion exchange cartridges achieves ~50% recovery, outperforming C18 and hydrophilic-lipophilic balance sorbents .

Method Validation

  • Precision: Intra- and inter-batch CV < 6%

  • Accuracy: 94–106% across quality control levels

  • Matrix effect: IS-normalized matrix factors 0.95–1.01, indicating minimal ion suppression/enhancement .

Pharmacological Mechanisms and Therapeutic Applications

Activation of the Urea Cycle

Carglumic Acid-d5 substitutes for NAG in NAGS-deficient patients, binding to CPS1’s allosteric site. This activation promotes carbamoyl phosphate synthesis, enabling ammonia incorporation into the urea cycle. Despite weaker in vitro affinity compared to NAG (Kd = 1.2 µM vs. 0.8 µM), its in vivo efficacy is enhanced by mitochondrial accumulation and resistance to enzymatic degradation .

Clinical Pharmacokinetics

A single 100 mg/kg oral dose in healthy subjects yields:

  • Cmax: 12.3 µg/mL at 3.5 hours

  • AUC₀–₂₄: 98.7 µg·h/mL

  • Half-life: 6.2 hours

Dose adjustments are critical in pediatric patients due to variability in bioavailability .

Stability and Degradation Profiles

Forced Degradation Studies

Stress testing under ICH guidelines reveals:

ConditionDegradation (%)Major Degradants
Acidic (0.1N HCl, 70°C)18.2Glutamic acid derivatives
Oxidative (3% H₂O₂)9.7N-Oxide species
Photolytic (1.2M lux)4.1Epimeric isomers

The compound exhibits high thermal stability (<2% degradation at 80°C for 48 hours) .

Carglumic Acid-d5 is recognized as a pharmacopeial reference standard (USP/EP) for assay calibration. Regulatory submissions emphasize:

  • Purity criteria: ≤0.1% unidentified impurities via HPLC

  • Storage: 2–8°C in amber vials to prevent photodegradation .

The FDA waived nonclinical carcinogenicity studies for carglumic acid due to its lifesaving indication in rare NAGS deficiency, though postmarketing commitments include chronic toxicity assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator